Cas no 2028085-53-0 (Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester)

Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester, is a specialized carbamate derivative featuring a phenylmethoxy and propynyl functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules. The tert-butyl ester moiety enhances stability, facilitating handling and storage, while the propynyl group offers reactivity for further functionalization, such as click chemistry applications. The phenylmethoxy substituent provides additional synthetic flexibility. Its structural features make it suitable for use in peptide modifications and targeted drug design, where controlled reactivity and selective protection strategies are required.
Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester structure
2028085-53-0 structure
Product name:Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester
CAS No:2028085-53-0
MF:C20H27NO4
MW:345.432686090469
CID:5293207

Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester
    • Inchi: 1S/C20H27NO4/c1-5-13-21(19(23)25-20(2,3)4)15-18(22)12-9-14-24-16-17-10-7-6-8-11-17/h1,6-8,10-11H,9,12-16H2,2-4H3
    • InChI Key: OPKVBYRSKDMSGC-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(CC(=O)CCCOCC1=CC=CC=C1)CC#C

Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-796879-0.5g
tert-butyl N-[5-(benzyloxy)-2-oxopentyl]-N-(prop-2-yn-1-yl)carbamate
2028085-53-0 95%
0.5g
$1014.0 2024-05-22
Enamine
EN300-796879-0.1g
tert-butyl N-[5-(benzyloxy)-2-oxopentyl]-N-(prop-2-yn-1-yl)carbamate
2028085-53-0 95%
0.1g
$930.0 2024-05-22
Enamine
EN300-796879-5.0g
tert-butyl N-[5-(benzyloxy)-2-oxopentyl]-N-(prop-2-yn-1-yl)carbamate
2028085-53-0 95%
5.0g
$3065.0 2024-05-22
Enamine
EN300-796879-10.0g
tert-butyl N-[5-(benzyloxy)-2-oxopentyl]-N-(prop-2-yn-1-yl)carbamate
2028085-53-0 95%
10.0g
$4545.0 2024-05-22
Enamine
EN300-796879-0.25g
tert-butyl N-[5-(benzyloxy)-2-oxopentyl]-N-(prop-2-yn-1-yl)carbamate
2028085-53-0 95%
0.25g
$972.0 2024-05-22
Enamine
EN300-796879-1.0g
tert-butyl N-[5-(benzyloxy)-2-oxopentyl]-N-(prop-2-yn-1-yl)carbamate
2028085-53-0 95%
1.0g
$1057.0 2024-05-22
Enamine
EN300-796879-0.05g
tert-butyl N-[5-(benzyloxy)-2-oxopentyl]-N-(prop-2-yn-1-yl)carbamate
2028085-53-0 95%
0.05g
$888.0 2024-05-22
Enamine
EN300-796879-2.5g
tert-butyl N-[5-(benzyloxy)-2-oxopentyl]-N-(prop-2-yn-1-yl)carbamate
2028085-53-0 95%
2.5g
$2071.0 2024-05-22

Additional information on Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester

Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester (CAS No. 2028085-53-0): A Comprehensive Overview

Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester, identified by its CAS number 2028085-53-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in medicinal chemistry, particularly in the synthesis of bioactive agents. Its unique structural features, including the presence of a carbamate group and an alkyne moiety, make it a versatile intermediate for various chemical transformations.

The molecular structure of Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester consists of a backbone that incorporates a propargyl group and a tert-butyl ester moiety. The carbamate functionality at the nitrogen position introduces reactivity that is highly valuable in synthetic chemistry. This reactivity allows for further derivatization, enabling the creation of more complex molecules with tailored properties. The presence of the phenylmethoxy group on the pentyl chain adds another layer of functional diversity, making this compound particularly interesting for researchers exploring novel drug candidates.

In recent years, there has been growing interest in the development of small molecule inhibitors that target specific biological pathways. The structural motifs present in Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester make it a promising candidate for such applications. For instance, the propargyl group can be utilized in cross-coupling reactions to introduce additional functional groups, while the carbamate moiety can serve as a pharmacophore in drug design. These features have led to its investigation in various therapeutic areas, including oncology and neurology.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacological entities. Researchers have leveraged its structural versatility to develop novel analogs with enhanced binding affinity and selectivity. For example, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes implicated in disease pathways. The tert-butyl ester group provides stability while allowing for subsequent modifications through hydrolysis or transesterification reactions.

The synthesis of Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the preparation of key intermediates such as propargyl alcohol and tert-butanol derivatives. These intermediates are then coupled through condensation reactions to form the desired carbamate derivative. The phenylmethoxy group is introduced via nucleophilic substitution or other suitable methods, ensuring high regioselectivity and yield.

The pharmaceutical industry has been particularly keen on exploring derivatives of this compound due to their potential therapeutic benefits. Preclinical studies have shown promising results when these derivatives are tested against various disease models. For instance, some analogs have demonstrated inhibitory activity against tumor growth by targeting critical signaling pathways involved in cancer progression. Additionally, preliminary evidence suggests that certain modifications may enhance blood-brain barrier penetration, making them attractive candidates for treating neurological disorders.

The chemical properties of Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester also make it suitable for use in material science applications beyond pharmaceuticals. Its ability to undergo controlled reactions with other functional groups allows for the creation of polymers and specialty chemicals with tailored properties. Researchers are exploring its potential use in designing advanced materials that exhibit unique mechanical or electronic characteristics.

In conclusion, Carbamic acid, N-[2-oxo-5-(phenylmethoxy)pentyl]-N-2-propyn-1-yl-, 1,1-dimethylethyl ester (CAS No. 2028085-53-0) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new synthetic pathways and biological targets, this compound is poised to play an increasingly important role in drug discovery and development.

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